molecular formula C9H9NO4 B2792905 1-(3-Methoxy-2-nitrophenyl)ethanone CAS No. 182416-05-3; 33852-43-6

1-(3-Methoxy-2-nitrophenyl)ethanone

Cat. No. B2792905
Key on ui cas rn: 182416-05-3; 33852-43-6
M. Wt: 195.174
InChI Key: PVWNRLOVUZOZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04666499

Procedure details

50.0 g of 3-methoxyacetophenone was added slowly, drop-by-drop, to 250 ml of 70% nitric acid at room temperature. The mixture was allowed to stand for 17 hours, warmed and held at 40° C. for 1 hour, cooled and diluted to three times its volume with water. The resulting mixture was extracted with ethyl acetate. The extract was washed with water, then with saturated sodium chloride solution, dried (Na2SO4) and the solvent was evaporated. The residue was dissolved in ethyl acetate, hexane was added and the mixture was set in dry ice. The solid that formed was collected and dried under reduced pressure to give 3-methoxy-2-nitroacetophenone (4A), as a cream-colored solid, m.p.: 125°-127°C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=[O:3].[N+:12]([O-])([OH:14])=[O:13]>O>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1[N+:12]([O-:14])=[O:13])=[O:3]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
warmed
WAIT
Type
WAIT
Details
held at 40° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
hexane was added
CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.